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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1314107 Get Quote

Introduction
2-Hydroxy-3-methoxybenzonitrile, also known as o-vanillonitrile, is a bifunctional aromatic

compound that serves as a valuable precursor in the synthesis of a diverse range of

heterocyclic molecules. Its strategic placement of hydroxyl, methoxy, and nitrile functional

groups allows for a variety of chemical transformations, making it a key intermediate in the

development of novel therapeutic agents and functional materials. This document provides

detailed application notes and experimental protocols for the utilization of 2-hydroxy-3-
methoxybenzonitrile in the synthesis of biologically active compounds, with a focus on

benzofuran and thiazolopyrimidine derivatives.

Physicochemical Properties
A fundamental understanding of the physicochemical properties of 2-hydroxy-3-
methoxybenzonitrile is essential for its effective application in organic synthesis.
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Property Value

CAS Number 6812-16-4[1]

Molecular Formula C₈H₇NO₂[1]

Molecular Weight 149.15 g/mol [1]

Appearance White to light yellow solid

Solubility
Soluble in ethanol and acetone; limited solubility

in water.[2]

Application 1: Synthesis of 3-Aminobenzofuran
Derivatives
One of the key applications of 2-hydroxy-3-methoxybenzonitrile is in the synthesis of 3-

aminobenzofuran scaffolds, which are prevalent in many biologically active compounds. The

synthetic strategy involves an initial O-alkylation of the phenolic hydroxyl group, followed by an

intramolecular Thorpe-Ziegler cyclization.

Synthetic Workflow: O-Alkylation and Thorpe-Ziegler
Cyclization
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Caption: Synthetic pathway for 3-amino-4-methoxybenzofuran-2-carboxamide.

Experimental Protocol: Synthesis of 3-Amino-4-
methoxybenzofuran-2-carboxamide
This protocol is adapted from the general procedure for the synthesis of 3-aminobenzofuran-2-

carboxamide from 2-hydroxybenzonitrile.[3]

Step 1: O-Alkylation to form 2-(Cyanomethoxy)-3-methoxybenzonitrile

Materials:

2-Hydroxy-3-methoxybenzonitrile

Chloroacetonitrile[3]

Anhydrous Potassium Carbonate (K₂CO₃)[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1314107?utm_src=pdf-body-img
https://www.mdpi.com/1422-0067/24/3/2084/review_report
https://www.benchchem.com/product/b1314107?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/3/2084/review_report
https://www.mdpi.com/1422-0067/24/3/2084/review_report
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrous N,N-Dimethylformamide (DMF)[3]

Procedure:

To a stirred solution of 2-hydroxy-3-methoxybenzonitrile (1.0 eq) in anhydrous DMF,

add anhydrous potassium carbonate (1.5 eq).

Add chloroacetonitrile (1.1 eq) dropwise to the suspension.

Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).[3]

After completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum

to yield 2-(cyanomethoxy)-3-methoxybenzonitrile.

Step 2: Intramolecular Thorpe-Ziegler Cyclization

Materials:

2-(Cyanomethoxy)-3-methoxybenzonitrile

Potassium Hydroxide (KOH) or Sodium Hydride (NaH)[3]

Ethanol[3]

Procedure:

To a solution of 2-(cyanomethoxy)-3-methoxybenzonitrile (1.0 eq) in ethanol, add a

catalytic amount of a strong base such as potassium hydroxide or sodium hydride.

Heat the reaction mixture to 75°C and stir for 3 hours.[3] The Thorpe-Ziegler reaction is an

intramolecular condensation of dinitriles to form a cyclic α-cyano ketone after hydrolysis.[4]

Monitor the formation of the enamine intermediate by TLC.
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Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic

acid).

The resulting precipitate of 3-amino-4-methoxybenzofuran-2-carboxamide is collected by

filtration, washed with cold ethanol, and dried.

Application 2: Precursor for Thiazolopyrimidine
Derivatives with Cytotoxic Activity
While direct synthesis from 2-hydroxy-3-methoxybenzonitrile is not extensively documented,

its corresponding aldehyde, 2-hydroxy-3-methoxybenzaldehyde, is a key starting material for

the synthesis of 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives.

These compounds have demonstrated significant cytotoxic activity against various cancer cell

lines. The conversion of the nitrile to the aldehyde can be achieved through standard reduction

methods, thus positioning 2-hydroxy-3-methoxybenzonitrile as a valuable precursor in this

synthetic route.

Synthetic Approach and Biological Activity
The general synthesis involves the condensation of a thiazolo[3,2-a]pyrimidine core with 2-

hydroxy-3-methoxybenzaldehyde.
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Caption: Logical workflow from 2-hydroxy-3-methoxybenzonitrile to bioactive

thiazolopyrimidines.

Cytotoxicity Data
A series of 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives were

synthesized and evaluated for their in vitro cytotoxic activity against various tumor cell lines.[5]
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Compound Substituent at C5 Cell Line IC₅₀ (µM)

1 Phenyl M-HeLa > 50

2 m-Nitrophenyl M-HeLa 16.2 ± 1.3

3 p-Bromophenyl M-HeLa > 50

4 m-Bromophenyl M-HeLa 35.1 ± 2.5

5 o-Anisyl M-HeLa > 50

6 p-Tolyl M-HeLa > 50

Sorafenib (Reference) - M-HeLa 25.0 ± 1.8

Data sourced from Solovieva et al., 2023.[5]

Experimental Protocol: General Method for the
Preparation of 2-(2-hydroxy-3-
methoxybenzylidene)thiazolo[3,2-a]pyrimidine
Derivatives
This protocol is for the condensation step starting from 2-hydroxy-3-methoxybenzaldehyde.

Materials:

Appropriate thiazolo[3,2-a]pyrimidine hydrochloride

Sodium Hydroxide (NaOH)

Chloroform (CHCl₃)

Water

2-Hydroxy-3-methoxybenzaldehyde

Pyrrolidine (catalytic amount)
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Procedure:

The hydrochloride of the appropriate thiazolo[3,2-a]pyrimidine (1 mol) is mixed with a

solution of NaOH (1 mol) in a mixture of CHCl₃ (50 mL) and water (50 mL) and stirred for

30 minutes at room temperature.

2-Hydroxy-3-methoxybenzaldehyde (1 mol) and a catalytic amount (several drops) of

pyrrolidine are then added to the reaction mixture.

The resulting mixture is stirred for 3 hours under reflux.

After cooling, the formed precipitate is filtered off, washed with ethanol, and purified by

recrystallization from methanol.

Conclusion
2-Hydroxy-3-methoxybenzonitrile is a highly versatile and valuable building block in organic

synthesis. Its unique substitution pattern allows for the efficient construction of complex

heterocyclic systems such as benzofurans and provides a synthetic entry point to bioactive

thiazolopyrimidine derivatives. The protocols and data presented herein demonstrate the

potential of this compound for applications in medicinal chemistry and drug discovery,

encouraging further exploration of its synthetic utility. Researchers and drug development

professionals can leverage these methodologies to create novel molecular entities with

promising therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2- a]pyrimidines: Synthesis, Self-Assembly
in the Crystalline Phase and Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Benzofuran synthesis [organic-chemistry.org]

3. mdpi.com [mdpi.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1314107?utm_src=pdf-body
https://www.benchchem.com/product/b1314107?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/36768407/
https://pubmed.ncbi.nlm.nih.gov/36768407/
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzofurans.shtm
https://www.mdpi.com/1422-0067/24/3/2084/review_report
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. alfa-chemistry.com [alfa-chemistry.com]

5. mdpi.com [mdpi.com]

To cite this document: BenchChem. [2-Hydroxy-3-methoxybenzonitrile: A Versatile Building
Block for Bioactive Heterocycles]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314107#2-hydroxy-3-methoxybenzonitrile-as-a-
building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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